LogP Differentiation vs. N‑Ethyl Analog: Optimized Lipophilicity for CNS Intermediate Applications
The 2,2,2‑trifluoroethyl group in the target compound yields a computed XLogP3 of 0.7 [1], compared to a reported AlogP of 1.29 for the N‑ethyl analog 1‑ethyl‑3‑methyl‑4‑nitro‑1H‑pyrazole‑5‑carboxamide . The 0.59‑unit lower logP of the target compound falls closer to the CNS‑preferred range (1–3), reducing excessive lipophilicity while retaining sufficient membrane permeability. This balance is particularly relevant because the target compound is a documented intermediate for CNS‑active alkylimidazo[1,2‑c]pyrazolo[3,4‑e]pyrimidines [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 1‑Ethyl‑3‑methyl‑4‑nitro‑1H‑pyrazole‑5‑carboxamide: AlogP = 1.29 |
| Quantified Difference | ΔLogP = −0.59 (target less lipophilic) |
| Conditions | Computed logP values from PubChem (XLogP3) and AladdinSci (AlogP); different algorithms preclude direct numerical subtraction but indicate directional difference |
Why This Matters
For procurement of CNS‑directed intermediates, a logP closer to 1.0 reduces the risk of downstream CNS‑active compounds exceeding optimal lipophilicity, a key factor in avoid hERG binding and metabolic instability.
- [1] PubChem Compound Summary for CID 13338438. National Center for Biotechnology Information (2025). View Source
- [2] DeWald, H. A. (1984). Alkylimidazo[1,2-c]pyrazolo[3,4-e]pyrimidines. U.S. Patent No. 4,469,868. View Source
